Bis[4-(trifluoromethyl)phenyl] sulfoxide
Overview
Description
Bis[4-(trifluoromethyl)phenyl] sulfoxide: is an organosulfur compound characterized by the presence of two 4-(trifluoromethyl)phenyl groups attached to a sulfoxide functional group. This compound is notable for its unique chemical properties, which are influenced by the trifluoromethyl groups. These groups are known for their electron-withdrawing effects, which can significantly alter the reactivity and stability of the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[4-(trifluoromethyl)phenyl] sulfoxide typically involves the oxidation of Bis[4-(trifluoromethyl)phenyl] sulfide. A common method includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale oxidation processes with stringent control over reaction parameters to maximize yield and purity. The use of continuous flow reactors could be advantageous in scaling up the production while maintaining consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfoxide can undergo further oxidation to form the corresponding sulfone.
Reduction: It can be reduced back to the sulfide form using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfoxide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products:
Oxidation: Bis[4-(trifluoromethyl)phenyl] sulfone.
Reduction: Bis[4-(trifluoromethyl)phenyl] sulfide.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Chemistry: Bis[4-(trifluoromethyl)phenyl] sulfoxide is used as a reagent in organic synthesis, particularly in the introduction of trifluoromethyl groups into target molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine: The compound’s trifluoromethyl groups can enhance the biological activity of pharmaceuticals. It is used in the design of drugs where the trifluoromethyl group can improve metabolic stability and bioavailability.
Industry: In the industrial sector, this compound is used in the synthesis of agrochemicals and materials science. Its properties are exploited to develop new materials with enhanced performance characteristics.
Mechanism of Action
The mechanism of action of Bis[4-(trifluoromethyl)phenyl] sulfoxide is largely dependent on its ability to act as an electrophile or nucleophile in various chemical reactions. The electron-withdrawing trifluoromethyl groups increase the electrophilicity of the sulfoxide sulfur, making it more reactive towards nucleophiles. This reactivity is harnessed in synthetic applications to introduce trifluoromethyl groups into other compounds.
Comparison with Similar Compounds
- Bis[4-(trifluoromethyl)phenyl] sulfide
- Bis[4-(trifluoromethyl)phenyl] sulfone
- 4-(Trifluoromethyl)phenyl sulfoxide
Comparison:
- Bis[4-(trifluoromethyl)phenyl] sulfide: This compound is less oxidized compared to the sulfoxide and has different reactivity, particularly in oxidation reactions.
- Bis[4-(trifluoromethyl)phenyl] sulfone: This is a more oxidized form and exhibits different chemical properties, such as higher stability and different reactivity in substitution reactions.
- 4-(Trifluoromethyl)phenyl sulfoxide: This compound contains only one trifluoromethylphenyl group, making it less sterically hindered and potentially more reactive in certain contexts.
Bis[4-(trifluoromethyl)phenyl] sulfoxide stands out due to the presence of two trifluoromethylphenyl groups, which significantly influence its chemical behavior and applications.
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[4-(trifluoromethyl)phenyl]sulfinylbenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8F6OS/c15-13(16,17)9-1-5-11(6-2-9)22(21)12-7-3-10(4-8-12)14(18,19)20/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVAMALKSHUQPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)S(=O)C2=CC=C(C=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8F6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80630884 | |
Record name | 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143028-36-8 | |
Record name | 1,1'-Sulfinylbis[4-(trifluoromethyl)benzene] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80630884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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